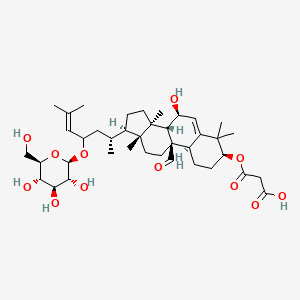
Momordicine V
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Momordicine V is a cucurbitane glucoside isolated from the leaves of Momordica charantia, commonly known as bitter melon. This compound is part of a group of cucurbitane triterpenoids, which are known for their diverse biological activities. This compound has been identified as a significant oviposition deterrent against the leafminer fly, Liriomyza trifolii .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of momordicine V involves the extraction from the leaves of Momordica charantia. The process typically includes:
Extraction: The leaves are subjected to solvent extraction using butanol.
Isolation: The butanol extract is then purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it generally follows the same principles as laboratory extraction, scaled up to handle larger quantities of plant material. This involves:
Large-scale extraction: Using industrial solvents and large extraction vessels.
Purification: Employing industrial chromatography systems to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
Momordicine V undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation and other substitution reactions often use reagents like halogens and acids.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities .
Scientific Research Applications
Momordicine V has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying cucurbitane triterpenoids and their chemical properties.
Biology: Its role as an oviposition deterrent makes it valuable in studying insect-plant interactions.
Medicine: Research has shown potential anti-diabetic, anti-cancer, and anti-obesity effects, making it a candidate for drug development.
Industry: It is used in developing natural pesticides and insect repellents
Mechanism of Action
The mechanism of action of momordicine V involves several molecular targets and pathways:
Insect Deterrence: It deters oviposition by affecting the sensory receptors of insects.
Anti-diabetic Effects: It modulates glucose metabolism pathways, potentially involving the AMPK/mTOR signaling pathway.
Anti-cancer Effects: It inhibits cancer cell proliferation by modulating pathways such as c-Met and downstream signaling
Comparison with Similar Compounds
Similar Compounds
Momordicine I: Another cucurbitane glucoside with similar biological activities.
Momordicine II: Known for its anti-diabetic and anti-cancer properties.
Uniqueness
Properties
Molecular Formula |
C39H60O12 |
|---|---|
Molecular Weight |
720.9 g/mol |
IUPAC Name |
3-[[(3S,7S,8S,9R,10R,13R,14S,17R)-9-formyl-7-hydroxy-4,4,13,14-tetramethyl-17-[(2R)-6-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C39H60O12/c1-20(2)14-22(49-35-33(48)32(47)31(46)27(18-40)50-35)15-21(3)23-10-11-38(7)34-26(42)16-25-24(39(34,19-41)13-12-37(23,38)6)8-9-28(36(25,4)5)51-30(45)17-29(43)44/h14,16,19,21-24,26-28,31-35,40,42,46-48H,8-13,15,17-18H2,1-7H3,(H,43,44)/t21-,22?,23-,24-,26+,27-,28+,31-,32+,33-,34+,35-,37-,38+,39-/m1/s1 |
InChI Key |
LWNCCLUCDGANTA-BGGZWTQLSA-N |
Isomeric SMILES |
C[C@H](CC(C=C(C)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(CC[C@@]4([C@H]3[C@H](C=C5[C@H]4CC[C@@H](C5(C)C)OC(=O)CC(=O)O)O)C=O)C)C |
Canonical SMILES |
CC(CC(C=C(C)C)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CCC4(C3C(C=C5C4CCC(C5(C)C)OC(=O)CC(=O)O)O)C=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


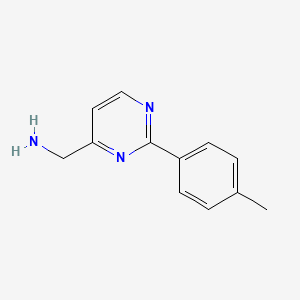
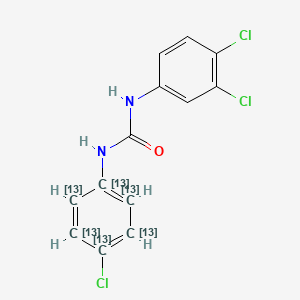
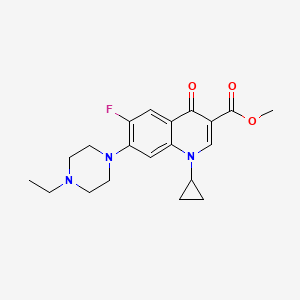
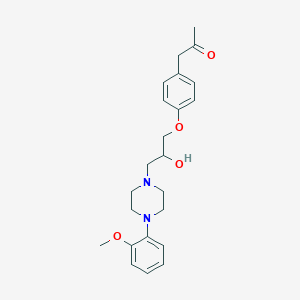
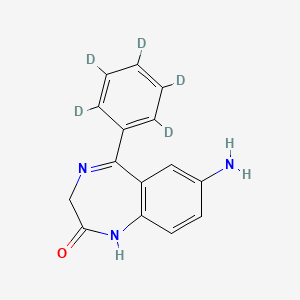
![n1-[4-(Propan-2-yloxy)phenyl]ethane-1,2-diamine](/img/structure/B15295184.png)
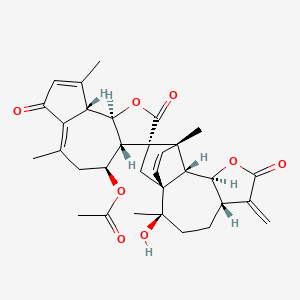
![(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R)-tetrahydro-4,6-dioxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl 2,2-Dimethylbutanoate](/img/structure/B15295188.png)
![(2E)-1-[(6-Chloro-3-pyridinyl)methyl]-2-(nitroimino)-4,5-imidazolidinediol](/img/structure/B15295195.png)
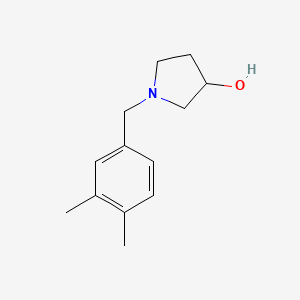
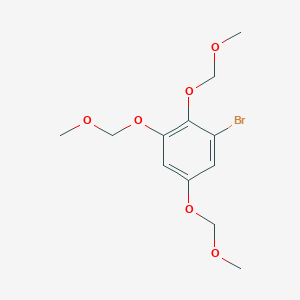
![methyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate](/img/structure/B15295224.png)
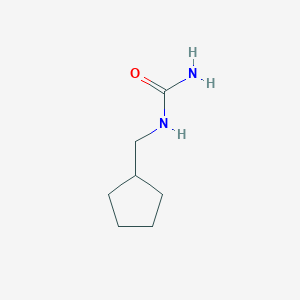
![N-[(E)-[4-[[2-(1,3-benzodioxol-5-ylmethyl)-1,3-thiazol-4-yl]methoxy]-2-hydroxyphenyl]methylideneamino]-2-[4-[[3-[4-[(4-fluorophenoxy)methyl]phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]acetamide](/img/structure/B15295238.png)
